molecular formula C18H15F2N3O2 B6529906 N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020455-26-8

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B6529906
CAS No.: 1020455-26-8
M. Wt: 343.3 g/mol
InChI Key: HQIFITJQKIOWII-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a 4-methoxy-substituted pyrazole core. The compound features two distinct aryl substituents: a 4-fluorophenyl group at the pyrazole’s 1-position and a 3-fluoro-4-methylphenyl moiety attached via the carboxamide nitrogen.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-11-3-6-13(9-15(11)20)21-18(24)17-16(25-2)10-23(22-17)14-7-4-12(19)5-8-14/h3-10H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIFITJQKIOWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring, fluorinated phenyl groups, and a methoxy group. Its molecular formula is C_{16}H_{15F_2N_3O with a molecular weight of approximately 305.31 g/mol. The structural formula can be represented as follows:

\text{N 3 fluoro 4 methylphenyl 1 4 fluorophenyl 4 methoxy 1H pyrazole 3 carboxamide}

The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases involved in cancer cell proliferation. Pyrazole derivatives are known to exhibit various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase has been particularly noted in related studies.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines:

Cell Line IC50 (µM) Mechanism
MCF73.79CDK inhibition
NCI-H46012.50Aurora-A kinase inhibition
SF-26842.30Induction of apoptosis

These results indicate that the compound has a promising profile as an anticancer agent.

Inhibition Studies

Inhibition studies have shown that the compound effectively inhibits CDK2 with an IC50 value of 0.95 nM, highlighting its potential as a targeted therapy for cancers reliant on CDK activity. Additionally, it was found to inhibit VEGF-induced proliferation in human umbilical vein endothelial cells with an IC50 of 0.30 nM, suggesting its role in anti-angiogenic therapies.

Case Studies

  • Study on MCF7 Cell Line : A detailed study by Sun et al. evaluated the effects of this compound on MCF7 cells, reporting significant growth inhibition and apoptosis induction at concentrations as low as 3.79 µM.
  • Aurora-A Kinase Inhibition : Another study focused on the inhibition of Aurora-A kinase by this compound, demonstrating an IC50 value of 0.067 µM, which is significantly lower than many existing treatments, indicating a high potency.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Pyrazole Substituents Aryl Substituents (N-linked) Molecular Weight (g/mol) Notable Features
N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide 4-methoxy 3-fluoro-4-methylphenyl ~359.3 (estimated) Balanced lipophilicity; dual fluorine
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide () 4-methoxy 2,4-dimethoxyphenyl ~384.3 Enhanced solubility due to methoxy groups
4h () 5-p-fluorophenyl 3,5-di-tert-butyl-4-hydroxyphenyl 630.1 Bulky tert-butyl groups; sulfonyl moiety
B1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide () None 2-methylthiazole-methyl ~371.4 Thiazole heterocycle; methyl branching
4-chloro-N-{1-[(4-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-methyl-1H-pyrazole-3-carboxamide () 4-chloro, 3,5-dimethyl 4-fluorophenylmethyl ~432.9 Chloro substituent; increased steric bulk

Functional Group Impact on Physicochemical Properties

  • However, the 3-fluoro-4-methylphenyl group in the target compound introduces ortho-fluorine, which may sterically hinder interactions compared to para-substituted fluorophenyl groups .
  • Methoxy vs. Chloro : The 4-methoxy group in the target compound likely improves solubility relative to chloro-substituted analogs (e.g., ), though it may reduce electrophilicity .
  • Heterocyclic Variations : Compounds incorporating thiazole () or triazole () moieties exhibit divergent electronic profiles. For example, the thiazole’s sulfur atom may facilitate π-π stacking or hydrogen bonding, whereas the pyrazole core in the target compound offers rigidity .

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